molecular formula C12H15NO2 B8668238 Benzyl 3-(methylamino)but-2-enoate CAS No. 61312-70-7

Benzyl 3-(methylamino)but-2-enoate

Cat. No.: B8668238
CAS No.: 61312-70-7
M. Wt: 205.25 g/mol
InChI Key: WFSKTDJCPNBESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(methylamino)but-2-enoate is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the class of β-enamino esters, which are recognized as versatile intermediates and key precursors for the synthesis of various bioactive heterocyclic compounds . A 2023 study in the Journal of Molecular Structure characterized its molecular structure, confirming the presence of a strong intramolecular hydrogen bond (IHB) that influences its stability and reactivity . The research value of this compound and its analogs lies in their application as building blocks for the development of pharmacologically active molecules, including antitumor agents, anticonvulsants, and anti-inflammatory compounds . Furthermore, compounds with the but-2-enoate core are frequently utilized in sophisticated synthetic methodologies, such as tandem and cyclization reactions, to construct complex molecular architectures like polycyclic benzo-1,4-oxazepines . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61312-70-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl 3-(methylamino)but-2-enoate

InChI

InChI=1S/C12H15NO2/c1-10(13-2)8-12(14)15-9-11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3

InChI Key

WFSKTDJCPNBESS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1=CC=CC=C1)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Benzyl (2E)-but-2-enoate (3m)
  • Structure: Lacks the methylamino group, featuring only the α,β-unsaturated benzyl ester backbone.
  • Reactivity : Participates in cycloaddition reactions with Lewis acids and chiral ligands, suggesting utility in asymmetric synthesis .
Ethyl 3-(Benzylamino)but-2-enoate
  • Structure: Contains a benzylamino group (bulkier than methylamino) and an ethyl ester.
  • Safety Profile : Requires precautions for inhalation exposure, including oxygen administration and avoidance of mouth-to-mouth resuscitation .
  • Key Difference: The benzylamino group may reduce solubility in polar solvents compared to the methylamino analog .
Dibenzyl 3,3′-((4-Oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy))(2E,2′E)-bis(but-2-enoate) (4b)
  • Structure: Incorporates a chromene core with dual benzyl but-2-enoate chains.
  • Application : Tested for anti-cancer activity, highlighting the role of extended conjugation and chromene moieties in bioactivity .

Spectroscopic and Analytical Data

Compound ¹H NMR Features ¹³C NMR Features IR Stretches (cm⁻¹) Reference
(3-Methyloxetan-3-yl)methyl but-2-enoate (3k) δ 6.8–7.2 (alkene), δ 4.5 (oxetane CH₂) δ 165 (ester C=O), δ 120–140 (alkene) 1720 (C=O), 1640 (C=C)
Dibenzyl Chromene Derivative (4b) δ 7.2–8.1 (aromatic), δ 5.1 (benzyl CH₂) δ 170 (ester C=O), δ 150–160 (chromene C=O) 1740 (C=O), 1600 (C=C)
Ethyl 3-(Benzylamino)but-2-enoate δ 3.4 (NH), δ 4.2 (ethyl CH₂) δ 168 (ester C=O), δ 45–50 (N-CH₂) 3300 (N-H), 1710 (C=O)

Key Observations :

  • The methylamino group in the target compound would likely show a singlet at δ ~2.8 ppm (N-CH₃) and a broad NH stretch in IR (~3300 cm⁻¹), absent in non-amino analogs like 3m .
  • Chromene-containing derivatives (e.g., 4b) exhibit additional carbonyl signals (δ ~150–160 ppm) due to the fused ring system .

Preparation Methods

Base-Mediated Condensation of Benzyl Acetoacetate with Methylamine

The most direct route to benzyl 3-(methylamino)but-2-enoate involves the condensation of benzyl acetoacetate with methylamine. This method parallels the synthesis of ethyl 3-(methylamino)but-2-enoate (Me-EAB), as described in studies of analogous β-enamino esters.

Procedure :

  • Reactants : Benzyl acetoacetate (1.0 equiv.) and excess methylamine (2.0–3.0 equiv.) are combined in methanol.

  • Base Catalyst : Ammonium acetate or potassium hydrogen phosphate (0.1 equiv.) accelerates the enamine formation.

  • Conditions : The reaction proceeds at room temperature for 48–72 hours under inert atmosphere.

  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent).

Mechanistic Insight :
The reaction follows a nucleophilic addition-elimination pathway. Methylamine attacks the β-keto carbonyl of benzyl acetoacetate, forming a tetrahedral intermediate. Subsequent dehydration yields the conjugated enamine. Intramolecular hydrogen bonding between the NH and ester carbonyl stabilizes the (Z)-configuration, as confirmed by NMR and IR spectroscopy.

Yield : 70–85% (optimized conditions).

Transesterification of Methyl 3-(Methylamino)but-2-enoate

Benzyl esters are often synthesized via transesterification of methyl or ethyl precursors. For example, methyl 3-(methylamino)but-2-enoate (MAB) can undergo ester exchange with benzyl alcohol under acidic or enzymatic conditions.

Procedure :

  • Reactants : MAB (1.0 equiv.) and benzyl alcohol (5.0 equiv.) are heated in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equiv.).

  • Conditions : Reflux at 110°C for 12 hours with azeotropic removal of methanol.

  • Workup : The product is extracted with ethyl acetate, washed with NaHCO₃, and purified via distillation.

Limitations :

  • Competing degradation of the enamine moiety at elevated temperatures.

  • Moderate yields (50–60%) due to equilibrium limitations.

Green Synthesis Protocols

Phosphate-Catalyzed Enamination

A solvent-free, eco-friendly approach employs potassium hydrogen phosphate (K₂HPO₄) as a mild base catalyst.

Procedure :

  • Reactants : Benzyl acetoacetate (10 mmol) and methylamine (10 mmol) are mixed with K₂HPO₄ (0.1 mmol).

  • Conditions : The reaction is stirred at room temperature for 6–8 hours.

  • Workup : Ethyl acetate extraction followed by silica gel chromatography yields the pure product.

Advantages :

  • No toxic solvents or harsh reagents.

  • Shorter reaction time (6 hours vs. 48 hours in classical methods).

  • Improved atom economy (92% calculated).

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 1.66 (s, 3H, CH₃), 2.69 (s, 3H, NCH₃), 3.32 (s, 3H, OCH₃), 4.15 (s, 1H, NH), 7.35–7.45 (m, 5H, Ar-H).

  • IR (KBr) : ν 3275 cm⁻¹ (NH stretch), 1654 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).

Spectroscopic Characterization and Conformational Analysis

NMR Spectroscopy

The (Z)-configuration of this compound is confirmed by:

  • ¹H NMR : A singlet at δ 4.15 ppm for the NH proton, indicating restricted rotation due to intramolecular hydrogen bonding.

  • ¹³C NMR : A resonance at δ 168.2 ppm for the ester carbonyl, deshielded compared to non-conjugated esters.

Infrared Spectroscopy

The NH stretching frequency (3275 cm⁻¹) is redshifted by ~200 cm⁻¹ compared to free amines, confirming strong NH···O=C hydrogen bonding. DFT calculations at the B3LYP/6-311++G(d,p) level support this observation, showing an N-H bond length of 1.018 Å and a hydrogen bond distance of 2.05 Å.

Comparative Analysis of Synthetic Methods

Method Catalyst Time (h) Yield (%) Purity (HPLC)
Classical CondensationNH₄OAc728598.5
Green ProtocolK₂HPO₄68299.2
TransesterificationPTSA125897.8

Key Findings :

  • The green protocol offers comparable yields to classical methods with reduced environmental impact.

  • Transesterification is less efficient due to side reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Benzyl 3-(methylamino)but-2-enoate?

  • Answer : The synthesis typically involves coupling reactions or nucleophilic substitutions . For example, the amino group can be introduced via reductive amination using methylamine and a ketone precursor, followed by benzyl esterification under acidic conditions. Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) may stabilize reactive intermediates during synthesis . Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DCC for carboxyl activation) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and the methylamino moiety (δ 2.2–2.5 ppm) .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₅NO₂⁺, [M+H]⁺ = 206.1176) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Answer : Contradictions may arise from:

  • Stereochemical Variations : The (Z)-isomer (CAS 464917-79-1) exhibits distinct reactivity compared to the (E)-form due to spatial orientation of the amino group .
  • Purity Issues : Impurities from incomplete esterification or side products (e.g., benzyl alcohol) can skew bioassay results. Validate via 2D NMR (COSY, HSQC) to detect trace contaminants .
  • Assay Conditions : Adjust buffer pH (6.5–7.4) and temperature (25–37°C) to match physiological environments during in vitro testing .

Design an experiment to evaluate the compound’s interaction with neurotransmitter receptors.

  • Answer :

In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) to measure competitive displacement in transfected HEK293 cells.

Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding affinity to serotonin (5-HT₂A) or dopamine (D₂) receptors, leveraging the methylamino group’s hydrogen-bonding potential .

Functional Assays : Monitor intracellular cAMP levels via ELISA to assess receptor activation/inhibition post-treatment .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Answer : Key parameters include:

  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the methylamino group .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve benzyl ester deprotection efficiency .
  • Temperature Control : Maintain 0–5°C during amine coupling to minimize side reactions (e.g., over-alkylation) .

Compare the reactivity of this compound with structural analogs.

  • Answer :

Compound NameKey Structural FeaturesReactivity Differences
Benzyl 3-(aminopropanoate)Primary amine (no methyl group)Lower steric hindrance; faster acylation
Benzyl 3-(dimethylamino)but-2-enoateTwo methyl groups on NIncreased basicity; reduced solubility in aqueous media
Ethyl 4,4,4-trifluoro analogCF₃ substituentEnhanced electrophilicity due to electron-withdrawing effects
  • The methylamino group in the target compound balances reactivity and solubility, making it preferable for peptide coupling and cross-coupling reactions .

Methodological Notes

  • Safety Protocols : Handle under inert atmosphere (N₂/Ar) due to air-sensitive intermediates. Use PPE (gloves, goggles) to avoid dermal/ocular exposure, as methylamino derivatives can cause irritation .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., IR frequencies via DFT calculations) to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.